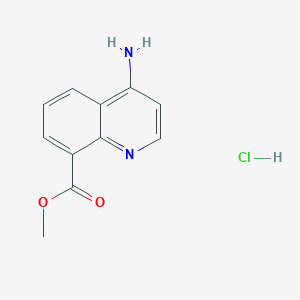

Methyl 4-aminoquinoline-8-carboxylate hydrochloride

Description

Methyl 4-aminoquinoline-8-carboxylate hydrochloride (CAS: 1447608-03-8) is a quinoline derivative with the molecular formula C₁₁H₁₁ClN₂O₂ and a molecular weight of 238.67 g/mol. It is provided as a research-grade compound with >95% purity, available in 25 µL aliquots of 10 mM stock solutions for experimental use . Key properties include:

Properties

IUPAC Name |

methyl 4-aminoquinoline-8-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEAROBFQPXTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-aminoquinoline-8-carboxylate hydrochloride typically involves several steps. One common synthetic route starts with the preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate. This intermediate is then subjected to various reactions, including cyclization and substitution, to yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Methyl 4-aminoquinoline-8-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Antimalarial Activity

Methyl 4-aminoquinoline-8-carboxylate hydrochloride is primarily recognized for its antimalarial properties . It belongs to the aminoquinoline class, which has been extensively studied for its ability to inhibit the growth of malaria parasites, particularly Plasmodium falciparum. The mechanism of action involves the inhibition of heme polymerization, essential for the survival of malaria parasites. This compound has shown promising results in laboratory studies, leading to its exploration as a lead compound for drug development against malaria.

Key Findings:

- Inhibition of Heme Polymerization: The compound interacts with heme groups in hemoglobin, displacing chloride ions and disrupting essential biochemical pathways in malaria pathogens.

- Potential for Drug Development: Its structure allows for modifications that could enhance efficacy and reduce toxicity, making it a candidate for new antimalarial therapies .

Antimicrobial Properties

Beyond its antimalarial effects, this compound has demonstrated antimicrobial activity against various bacterial strains. This broad-spectrum activity positions it as a potential candidate for developing new antibiotics.

Research Insights:

- Studies have confirmed its effectiveness against multiple bacterial pathogens, indicating that modifications to its structure may enhance its antibacterial properties.

- The compound's ability to form stable complexes with biological targets suggests a mechanism that could be leveraged in antibiotic development.

Anticancer Potential

Recent research has indicated that methyl 4-aminoquinoline derivatives may possess anticancer properties . Investigations into structural analogs have shown that certain modifications can increase selectivity and potency against cancer cells.

Case Studies:

- A study focusing on 4-aminoquinoline derivatives found that specific substitutions led to enhanced cell-killing effects on breast cancer cells while sparing non-cancerous cells .

- The introduction of sulfonyl groups in related compounds has been linked to improved antitumor activity, suggesting that methyl 4-aminoquinoline-8-carboxylate could be further explored within this context .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Research indicates that variations in the chemical structure can significantly influence biological activity.

Comparative Analysis:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-aminoisoquinoline-8-carboxylate | Amino group at position 5 | Different biological activity profiles |

| Methyl 3-aminoquinoline-5-carboxylate | Amino group at position 3 | Varied reactivity due to substitution |

| Methyl 8-aminoisoquinoline-5-carboxylate | Amino group at position 8 | Distinct pharmacological effects |

| Methyl 4-aminoquinoline-7-carboxylate | Amino group at position 7 | Unique interaction dynamics |

This table illustrates how structural variations can lead to differing therapeutic profiles and highlights the importance of SAR studies in drug development.

Future Directions and Research Needs

The ongoing research into this compound emphasizes the need for further studies to optimize its efficacy and safety profile. Key areas for future exploration include:

- Clinical Trials: Conducting clinical trials to assess the safety and efficacy of this compound in humans.

- Combination Therapies: Investigating its use in combination with other drugs to enhance therapeutic outcomes against malaria and cancer.

- Mechanistic Studies: Further elucidating the mechanisms by which this compound exerts its biological effects will aid in rational drug design.

Mechanism of Action

The mechanism of action of methyl 4-aminoquinoline-8-carboxylate hydrochloride is similar to other quinoline derivatives. It is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites such as Plasmodium falciparum. This inhibition disrupts the parasite’s ability to detoxify heme, ultimately leading to its death . The compound may also interact with other molecular targets and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The compound is compared to three quinoline-based derivatives with distinct substituents and applications:

Functional and Stability Differences

Substituent Effects

- Electron-Donating vs. Withdrawing Groups: The amino and carboxylate groups in the main compound enhance solubility in polar solvents but necessitate stringent storage conditions to prevent degradation . Methoxyphenyl groups in the acetamide derivative likely improve lipophilicity, favoring membrane penetration, though biological activity remains uncharacterized .

Research Utility and Limitations

- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate: The absence of safety data complicates its use despite structural similarity.

Biological Activity

Methyl 4-aminoquinoline-8-carboxylate hydrochloride, a derivative of the 4-aminoquinoline class, has garnered attention for its potential biological activities, particularly in the context of antimalarial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone, which is known for various pharmacological activities. The presence of the amino and carboxylate groups enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.

Structural Formula

The chemical structure can be represented as follows:

Antimalarial Activity

Research indicates that compounds within the 4-aminoquinoline class exhibit significant antimalarial activity. This compound has shown promising results against Plasmodium falciparum, particularly in strains resistant to conventional treatments like chloroquine.

The primary mechanism involves the inhibition of heme detoxification within the malaria parasite. This leads to an accumulation of toxic heme species, ultimately resulting in parasite death. Studies have demonstrated that similar compounds effectively inhibit beta-hematin formation, a process crucial for the parasite's survival .

Toxicity and Safety Profile

While effective against malaria, 4-aminoquinolines, including this compound, are associated with toxicity issues, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. These compounds can induce hemolysis due to oxidative stress on erythrocytes .

Table 1: Summary of Toxicity Profiles

| Compound | Toxicity Level | G6PD Sensitivity | Reference |

|---|---|---|---|

| Methyl 4-aminoquinoline-8-carboxylate HCl | Moderate | High | |

| Primaquine | High | Very High | |

| Amodiaquine | Moderate | Moderate |

In Vitro Studies

A study evaluating the cytotoxicity of various 4-aminoquinolines found that this compound exhibited low cytotoxicity against human lung cells (MRC5) and rat fibroblasts (L6), indicating a favorable safety profile for further development .

In Vivo Studies

In animal models, particularly using P. berghei infected mice, this compound demonstrated significant efficacy in reducing parasitemia levels. The compound's pharmacokinetic profile showed adequate absorption and distribution within the host organism .

Table 2: In Vivo Efficacy Results

Q & A

Q. What are the established synthetic routes for Methyl 4-aminoquinoline-8-carboxylate hydrochloride?

The synthesis of this compound typically involves multi-step organic reactions, leveraging quinoline derivatives as precursors. A common approach includes cyclization of substituted acrylonitriles with mercaptoacetic acid methyl ester, followed by oxidation, rearrangement, and acylation steps. For example, articaine hydrochloride synthesis (a structurally related compound) employs a "one-pot" process for cyclization, oxidation, and rearrangement, which could be adapted for this compound . Key intermediates may require purification via recrystallization or column chromatography to ensure regioselectivity at the 4-amino and 8-carboxylate positions.

Q. How is the purity of this compound determined in research settings?

Purity analysis combines chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 2.5 with trifluoroacetic acid) for baseline separation of impurities .

- Melting Point (mp) : Decomposition temperatures (e.g., 183.5–184.6°C for analogous hydrochlorides) are monitored to assess crystallinity and stability .

- NMR/FT-IR : Confirm functional groups (e.g., amine, carboxylate) and detect residual solvents .

Q. What storage conditions are recommended for this compound?

Hydrochloride salts are hygroscopic and require desiccated storage at 2–8°C in amber vials to prevent hydrolysis or photodegradation. Stability studies on related compounds recommend humidity-controlled environments (<40% RH) to mitigate deliquescence .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Yield improvement strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of nitro groups to amines.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during cyclization .

- One-Pot Processes : Combining cyclization and oxidation steps reduces intermediate isolation losses .

- DoE (Design of Experiments) : Statistical modeling to identify critical parameters (temperature, stoichiometry) .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Discrepancies often arise from varying purity levels or crystallization methods. To resolve:

- Recrystallization : Use solvent systems like ethanol/water to obtain uniform crystals.

- DSC (Differential Scanning Calorimetry) : Quantify thermal behavior and detect polymorphs .

- Cross-Validation : Compare data with independent analytical labs or reference standards .

Q. What advanced techniques identify impurities in this compound?

Impurity profiling involves:

- LC-MS/MS : Detect trace by-products (e.g., deaminated or ester-hydrolyzed derivatives) with high sensitivity .

- NMR Relaxation Studies : Differentiate between stereoisomers or tautomers.

- EP/Ph. Eur. Standards : Use pharmacopeial guidelines to quantify specified impurities (e.g., Imp. A, B) .

Q. How does the hydrochloride salt form influence solubility and stability?

- Solubility : The protonated amine enhances aqueous solubility, critical for in vitro assays. Solubility profiles can be mapped using shake-flask methods in buffers (pH 1–7.4) .

- Stability : Hydrochlorides are prone to hygroscopicity; dynamic vapor sorption (DVS) studies assess moisture uptake under controlled RH .

Q. What strategies enable selective functionalization of the amino and carboxylate groups?

- Amino Group : Protect with Boc anhydride, then perform nucleophilic acylations .

- Carboxylate Group : Convert to activated esters (e.g., NHS ester) for amide coupling .

- Regioselective Modifications : Directed ortho-metalation (DoM) with LDA to target quinoline C-5/C-7 positions .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data in studies involving this compound?

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.

- Metabolite Interference : Use LC-MS to rule out degradation products in pharmacological assays .

- Positive Controls : Include reference compounds like methylene blue or L-NAME in nitric oxide modulation studies .

Methodological Recommendations

Q. What protocols are recommended for scaling up synthesis without compromising purity?

- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real time.

- Crystallization Engineering : Anti-solvent addition rates and cooling profiles are optimized to prevent agglomeration .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.